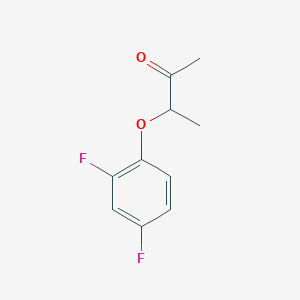

3-(2,4-Difluorophenoxy)-2-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenoxy)-2-butanone, also known as 2,4-difluorobenzophenone, is a synthetic organic compound with a wide range of applications in both scientific research and industry. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in various chemical reactions, such as the Michael addition, the Stetter reaction, and the Wittig reaction. In addition, 2,4-difluorobenzophenone is used as a catalyst in the polymerization of olefins. This compound is highly versatile and has a wide range of applications in various fields.

Scientific Research Applications

Photolabile Hydrophobic Molecules for Nanofluidic Devices : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally related to 3-(2,4-Difluorophenoxy)-2-butanone, has been used as a photolabile protecting group. This demonstrates its application in the optical gating of nanofluidic devices. The compound facilitates the conversion of hydrophobic to hydrophilic groups upon irradiation, playing a significant role in light-induced controlled release and sensing in nanochannels (Ali et al., 2012).

Metabolic Engineering for Chemical Production : Research on the metabolic engineering of Klebsiella pneumoniae for the production of 2-butanone, which is chemically similar to 3-(2,4-Difluorophenoxy)-2-butanone, showcases its potential in biotechnological applications. This includes its use in creating sustainable pathways for chemical production from renewable resources (Chen et al., 2015).

Synthesis of Enantiomerically Pure Derivatives : Research on the preparation of enantiomerically pure derivatives branched in the 2- or 3-position from compounds like 6-Trifluoromethyl-1,3-dioxan- and -dioxin-4-ones relates to the synthesis of structurally related compounds. This highlights its significance in creating optically active compounds, which can be essential for pharmaceutical applications (Gautschi et al., 1994).

Atmospheric Impact of Related Fluorinated Compounds : A study on the atmospheric fate and impact of perfluorinated butanone and pentanone, which are structurally related to 3-(2,4-Difluorophenoxy)-2-butanone, provides insights into their environmental implications. This includes understanding their role as greenhouse gases and their photolytic degradation in the atmosphere, which is crucial for assessing environmental risks (Ren et al., 2019).

Polymer Solar Cells Development : Research involving fluorine-substituted electron acceptors for efficient polymer solar cells is relevant to the study of 3-(2,4-Difluorophenoxy)-2-butanone. This highlights its potential application in the field of renewable energy, particularly in the development of advanced materials for solar energy conversion (Dai et al., 2017).

Chemical Synthesis and Catalysis : The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, similar in structure to 3-(2,4-Difluorophenoxy)-2-butanone, showcases its potential in chemical synthesis. This research provides valuable insights into catalytic processes and mechanisms, essential for developing new synthetic methodologies (Qian et al., 2005).

properties

IUPAC Name |

3-(2,4-difluorophenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHKSVQHSBBNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluorophenoxy)-2-butanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)

![2-[[2-[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide](/img/structure/B2986779.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986783.png)